1-(3,5-Dichlorophenyl)cyclobutanemethanamine
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 1-(3,5-dichlorophenyl)cyclobutanemethanamine systematically describes its structure: a cyclobutane ring bonded to a methanamine group (-CH2NH2) at position 1 and a 3,5-dichlorophenyl moiety at the same position. The molecular formula is C11H13Cl2N , with a molecular weight of 230.13 g/mol . The SMILES notation (C1CC(C1)(CN)C2=CC(=CC(=C2)Cl)Cl) and InChIKey (LBZYBFMWVRIMES-UHFFFAOYSA-N) further clarify its connectivity, emphasizing the planar cyclobutane core and the meta-chlorine substituents on the aromatic ring.
Crystallographic Characterization and Bonding Patterns
While direct crystallographic data for this compound remains unreported, insights can be extrapolated from related cyclobutane derivatives. Cyclobutane rings adopt a puckered conformation to alleviate angle strain, with bond angles deviating from the ideal 90° to approximately 88°–94°. The C-Cl bond lengths in dichlorophenyl groups typically range between 1.72–1.76 Å, consistent with aryl chlorides.
The N-H and C-N bonds in the methanamine group are critical for hydrogen-bonding interactions. In analogous structures, the C-N bond length averages 1.45 Å, while N-H bonds measure ~1.01 Å. These parameters suggest potential for intermolecular interactions in solid-state configurations, though experimental validation is required.
Comparative Analysis with Structural Analogues
Table 2: Comparison of Dichlorophenyl Cyclobutanemethanamine Analogues
Key Observations:
- Substituent Position and Stability : The 3,5-dichloro isomer exhibits enhanced thermal stability compared to ortho-substituted analogues, as symmetric substitution reduces steric strain.
- Electronic Effects : Meta-chlorine groups exert strong electron-withdrawing effects, polarizing the phenyl ring and influencing reactivity in cross-coupling reactions.
- Solubility : Ortho-substituted derivatives (e.g., 2,3-dichloro) display lower solubility in polar solvents due to hindered molecular packing.
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
[1-(3,5-dichlorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13Cl2N/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3,7,14H2 |
InChI Key |
QAZLXMNPJLBCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanism
Nucleophilic Amination of Cyclobutyl Precursors
This two-step approach involves synthesizing a cyclobutyl halide intermediate followed by nucleophilic substitution with ammonia or methylamine.
Step 1: Synthesis of 1-(3,5-Dichlorophenyl)cyclobutyl Bromide
Step 2: Amination
Limitations
Over-alkylation may occur, requiring careful stoichiometric control.
Reductive Amination of Cyclobutanone Derivatives
Reductive amination offers a streamlined route by combining ketone and amine precursors.
Reaction Protocol
Optimization
-
pH Control : Buffered conditions (pH 4–6) enhance imine formation.
-
Catalyst Loading : 5–10% Pd/C improves H₂ uptake efficiency.
Transition Metal-Catalyzed C–N Coupling
Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of cyclobutyl halides with amines.
Reaction Setup
Key Advantages
Asymmetric Synthesis via Chiral Auxiliaries
Enantioselective synthesis employs chiral ligands to control stereochemistry at the cyclobutane ring.
Methodology
Applications
-
Preferred for pharmacologically active enantiomers.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Stereochemical Control | Cost Efficiency |
|---|---|---|---|---|
| [2+2] Photocycloaddition | 45–60 | Moderate | Low | High |
| Nucleophilic Amination | 50–65 | High | Moderate | Moderate |
| Reductive Amination | 55–75 | High | High | Low |
| C–N Coupling | 60–80 | High | Low | High |
| Asymmetric Synthesis | 40–50 | Low | High | Very High |
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3,5-Dichlorophenyl)cyclobutanemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share core structural features with 1-(3,5-Dichlorophenyl)cyclobutanemethanamine but differ in substituents, leading to distinct properties:
Structural and Functional Differences
Halogen Substituents
- Chlorine vs. Fluorine : Chlorine’s higher atomic weight and electronegativity increase molecular weight and lipophilicity compared to fluorine analogs. This may enhance membrane permeability but also toxicity risks .
- Chlorine vs.
Cyclobutane Ring vs. Linear Chains
- Analogs with linear chains (e.g., 766462-77-5) may exhibit greater rotational freedom but reduced structural rigidity .
Amine Modifications
Pharmacological and Physicochemical Implications
- Solubility : Chlorinated derivatives generally exhibit lower aqueous solubility than fluorinated or methylated analogs due to increased hydrophobicity. For example, the dimethylphenyl analog requires specific solvents for dissolution .
- Stability : Electron-withdrawing Cl groups may enhance resistance to oxidative degradation compared to CH₃ or F substituents .
- Bioactivity : The 3,5-dichloro configuration could enhance binding affinity to hydrophobic enzyme pockets, whereas fluorinated analogs might engage in hydrogen bonding .
Biological Activity
1-(3,5-Dichlorophenyl)cyclobutanemethanamine is a chemical compound that has garnered interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring attached to a methanamine group and a dichlorophenyl substituent. The molecular formula indicates the presence of two chlorine atoms on the phenyl ring, which may influence its biological activity. The specific substitution pattern (at positions 3 and 5) is thought to contribute to its pharmacological properties.
Pharmacological Profile
Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:
- Antidepressant Activity : Analogous compounds have been studied for their potential as antidepressants.
- Antipsychotic Effects : Some derivatives show promise in managing symptoms of psychosis.
- Neuroprotective Properties : There is evidence suggesting that they may protect neuronal cells from damage.
The exact biological mechanisms and efficacy of this compound require further investigation. However, preliminary studies suggest it may interact with neurotransmitter systems in the brain.
Synthesis Methods
Several methods can be employed to synthesize this compound. These include:
- Nucleophilic Substitution Reactions : Utilizing cyclobutane derivatives and dichlorophenyl precursors.
- Cyclization Techniques : Methods that involve forming the cyclobutane ring through intramolecular reactions.
These synthetic pathways are crucial for producing the compound efficiently for further biological testing.
Interaction Studies
Understanding how this compound interacts with biological systems is essential for assessing its viability in pharmaceutical applications. Early studies suggest potential interactions with:
- Dopaminergic Receptors : Indicating possible roles in mood regulation.
- Serotonergic Systems : Suggesting implications for anxiety and depression treatments.
Case Studies
Case studies are instrumental in exploring the effects of this compound in real-world contexts. For instance:
- Case Study 1 : A clinical trial involving patients with depression showed that administration of similar compounds resulted in significant improvements in mood scores.
- Case Study 2 : Research on neuroprotective effects demonstrated that related compounds reduced apoptosis in neuronal cell cultures exposed to oxidative stress.
These case studies highlight the compound's potential therapeutic applications and provide insights into its efficacy and safety profile.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2,4-Dichlorophenyl)cyclobutanemethanamine | C10H12Cl2N | Similar dichlorophenyl structure; potential antidepressant activity |
| 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine | C14H18Cl2N | Larger structure; studied for similar pharmacological effects |
The uniqueness of this compound lies in its specific chlorine substitution pattern, which may lead to distinct pharmacological profiles compared to these analogs.
Q & A
Q. What are the established synthetic routes for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine, and how do reaction conditions influence yield?
The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or thermal cyclization, followed by functionalization of the amine group. For example, a related compound, [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, is synthesized through Friedel-Crafts alkylation and subsequent reductive amination . Key variables include temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd/C for hydrogenation). Yields range from 40–65%, with impurities often arising from incomplete cyclization or over-reduction.
Q. What analytical techniques are recommended for characterizing structural purity and stereochemistry?
- NMR : H and C NMR can confirm the cyclobutane ring (δ 2.5–3.5 ppm for methine protons) and amine group (δ 1.2–1.8 ppm).
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for cyclobutane conformers .
- HPLC-MS : Quantifies purity (>95% for research-grade material) and detects byproducts like chlorinated dimers .
Q. How is the compound’s stability assessed under varying storage conditions?
Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. The amine group is prone to oxidation; argon-filled vials and desiccants are recommended for long-term storage. Degradation products include N-oxide derivatives and cyclobutane ring-opened aldehydes .
Advanced Research Questions
Q. What strategies mitigate data contradictions in bioactivity assays (e.g., conflicting IC₅₀ values across studies)?
Contradictions often arise from assay conditions (e.g., cell line variability, solvent effects). For example, DMSO concentrations >0.1% can alter membrane permeability. Standardization includes:
Q. How can computational modeling predict binding interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with receptors like serotonin transporters. The 3,5-dichlorophenyl moiety exhibits strong hydrophobic binding, while the cyclobutane ring imposes torsional strain, affecting ligand-receptor complementarity .
Q. What are the metabolic pathways of this compound in in vitro hepatic models?
Incubation with human liver microsomes (HLMs) identifies Phase I metabolites:
- Primary pathway : N-demethylation (CYP3A4-mediated) to form 1-(3,5-dichlorophenyl)cyclobutanemethanol.
- Secondary pathway : Hydroxylation at the cyclobutane ring (CYP2D6), yielding diastereomers detectable via chiral HPLC .
Methodological Challenges
Q. How to optimize regioselectivity in electrophilic aromatic substitution reactions?
The 3,5-dichlorophenyl group directs electrophiles to the para position. For bromination, using Br₂ in H₂SO₄ at 0°C achieves >80% para-substitution. Competing ortho products are minimized by steric hindrance from the cyclobutane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
